molecular formula C15H15FN6O2 B2472027 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1058433-11-6

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

Katalognummer B2472027
CAS-Nummer: 1058433-11-6
Molekulargewicht: 330.323
InChI-Schlüssel: LYLSSHPUJRSQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been reported as potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . The synthesis involves a three-step reaction sequence, and the resulting compounds have shown potent inhibitory activity against USP28 .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , is complex. Docking studies have been performed to rationalize the potency of these compounds .


Chemical Reactions Analysis

The compound, as a part of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, has shown to react under certain conditions. For instance, it has been reported to react with europium under solvothermal conditions in pyridine .

Wissenschaftliche Forschungsanwendungen

Anomalous Cyclization and Chemical Transformations

Erkin and Krutikov (2007) discussed the structural modification of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate, demonstrating anomalous cyclization to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This transformation provides insights into novel synthetic pathways and the mechanism of cyclization in organic chemistry (Erkin & Krutikov, 2007).

Potential Antiasthma Agents

Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines act as mediator release inhibitors, highlighting their potential as antiasthma agents. The research underscores the therapeutic potential of triazolopyrimidines in treating asthma and possibly other inflammatory conditions (Medwid et al., 1990).

Insecticidal Assessment

Fadda et al. (2017) utilized a precursor related to the triazolopyrimidines for the synthesis of various heterocycles, assessing their insecticidal activity against the cotton leafworm. This research demonstrates the potential agricultural applications of such compounds in pest management (Fadda et al., 2017).

Antimicrobial Activity

Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, testing their antibacterial and antifungal activities. The compounds showed comparable results with ampicillin and fluconazole, suggesting their potential as antimicrobial agents (Mostafa et al., 2008).

Synthesis and Characterization

Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative, emphasizing its potential in developing new antibacterial agents (Lahmidi et al., 2019).

Wirkmechanismus

The compound acts as a potent inhibitor of USP28, a protein associated with the development of various malignancies . It has shown selectivity over other proteins like USP7 and LSD1 .

Zukünftige Richtungen

The compound and its derivatives have potential therapeutic applications, particularly in cancer therapy . Future research could focus on further investigating the roles of deubiquitinase, for which these compounds serve as potent inhibitors .

Eigenschaften

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-2-22-14-13(19-20-22)15(24)21(9-18-14)8-12(23)17-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLSSHPUJRSQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.